molecular formula C13H13ClO5 B11841141 Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate CAS No. 54870-23-4

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate

Cat. No.: B11841141
CAS No.: 54870-23-4
M. Wt: 284.69 g/mol
InChI Key: JEAZMZADNPGWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate ( 54870-23-4) is a high-purity chemical intermediate with a molecular weight of 284.69 g/mol and the molecular formula C 13 H 13 ClO 5 . This compound serves a crucial role in scientific research, primarily as a versatile building block for the synthesis of more complex organic molecules . Its structural features make it a valuable precursor in medicinal chemistry, where it is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties . The compound's mechanism of action is attributed to its functional groups; the hydroxy and carboxylate groups enable it to form hydrogen bonds with biological molecules, potentially inhibiting or activating specific enzymes, while the chloro group may facilitate interactions with cellular membranes . A significant application of this ester is in mycotoxin research, as it forms the core dihydroisocoumarin structure of Ochratoxin A (OTA), a nephrotoxic and carcinogenic mycotoxin . Researchers utilize this compound and its analogues to study the toxicity and carcinogenicity of OTA, which involves mechanisms like DNA adduct formation and oxidative stress . The synthesis of this compound has been optimized for efficiency, involving stepwise esterification and cyclization, with recent advances employing catalytic strategies to enhance yield and purity . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO5/c1-3-18-12(16)8-5-9(14)7-4-6(2)19-13(17)10(7)11(8)15/h5-6,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAZMZADNPGWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2CC(OC(=O)C2=C1O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970209
Record name Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54870-23-4
Record name 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054870234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification and Cyclization

The foundational method for synthesizing Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate involves a two-step process: (1) esterification of 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid with ethanol, followed by (2) cyclization under acidic conditions.

Esterification:
The carboxylic acid precursor is reacted with ethanol in the presence of concentrated sulfuric acid at reflux temperatures (110–140°C). This step achieves near-quantitative conversion when using a 1:1.8–1.9 molar ratio of acid to ethanol. The addition of boric acid (0.3–0.4 molar equivalents relative to the acid) mitigates side reactions by stabilizing intermediates, reducing tar formation, and improving yield to 78–82%.

Cyclization:
Post-esterification, the intermediate undergoes cyclization via dehydration. Sulfuric acid serves dual roles as a catalyst and dehydrating agent. Maintaining temperatures at 150°C for 4–6 hours ensures complete ring closure. The crude product is precipitated by diluting the reaction mixture with ice water, yielding a pale yellow solid.

Nitrophenol-Mediated Condensation

An alternative route employs 4-chloro-2-nitrophenol as a nitro-substituted precursor. In this method:

  • 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol are condensed with glycerol in concentrated sulfuric acid.

  • The nitro group acts as an oxidizing agent, facilitating cyclization while the amino group directs regioselectivity.

  • Reaction yields reach 70–75% after 8 hours at 140°C, with purification involving recrystallization from ethanol-water mixtures.

Catalytic Strategies for Enhanced Efficiency

Multicomponent Reactions (MCRs) Using Magnetic Nanocatalysts

Recent advances leverage Fe₃O₄@CS-SB-CaMgFe₂O₄ nanocatalysts to streamline synthesis via a one-pot MCR:

Procedure:

  • Cyclohexanone (1 mmol), malononitrile (1 mmol), and benzaldehyde (1 mmol) are combined in ethanol.

  • The nanocatalyst (10 mg) is added, and the mixture is stirred at 25°C for 10–15 minutes.

  • The catalyst is magnetically separated, and the product is purified via vacuum filtration.

Advantages:

  • Yield: 85–90% with >95% purity.

  • Conditions: Room temperature, solvent-free, and short reaction time (25 minutes).

Palladium-Catalyzed Trifluoromethylation

For introducing the chloro substituent, a palladium-mediated approach using Togni’s reagent (CF₃ source) has been adapted:

Protocol:

  • Internal alkynols undergo cyclization with [PdCl₂(PPh₃)₂] (5 mol%) and ZnCl₂ (40 mol%) in dichloromethane at 40°C.

  • Togni’s reagent (2 equiv) and CuI (20 mol%) are added to trap the trifluoromethyl intermediate.

  • Purification via flash chromatography yields 54–86% of the chloro-substituted isochromene.

Industrial-Scale Production Optimizations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Key modifications include:

  • Reactor Design: Tubular flow reactors enable precise temperature control (±2°C) and reduce reaction time by 40% compared to batch processes.

  • Solvent Selection: Water-insoluble organic solvents (e.g., toluene) are added to prevent wall adhesion of intermediates, minimizing reactor fouling.

Table 1. Industrial Production Parameters

ParameterValueSource
Temperature140–150°C
Catalyst Loading0.5–1.0 wt% H₂SO₄
Throughput50–100 kg/h
Purity≥98%

Waste Reduction Strategies

The patent CN108610288B highlights innovations to minimize environmental impact:

  • Boric Acid Additive: Reduces sulfuric acid consumption by 30% and cuts tar waste by 45%.

  • Chloride Salt Recovery: Sodium chloride is added post-synthesis to precipitate the product, enabling 90% recovery of chloride salts from filtrate.

Purification and Characterization

Acid-Base Recrystallization

Crude product is dissolved in 2M HCl, treated with activated carbon, and filtered. Neutralization with aqueous NaOH precipitates the pure compound, which is washed with cold ethanol.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.53 (d, J=8.64 Hz, 1H), 5.10 (s, 2H), 3.85 (s, 3H).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) .

Scientific Research Applications

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The chloro group may also contribute to its bioactivity by facilitating interactions with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to three primary analogues:

Ochratoxin Alpha (OTα)

  • Molecular Formula : C₁₀H₉ClO₅
  • Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), chloro (-Cl), ketone (-C=O) .
  • Key Differences : OTα lacks the ethyl ester, resulting in higher polarity (lower LogP) and better aqueous solubility compared to the ethyl ester derivative .

Ochratoxin A (OTA) Molecular Formula: C₂₀H₁₈ClNO₆ Functional Groups: Amide (-CONH-), phenylalanine moiety, dihydroisocoumarin core . Key Differences: OTA’s amide linkage and phenylalanine group confer nephrotoxicity, absent in both OTα and the ethyl ester .

Physicochemical Properties

Property Ethyl Ester Derivative OTα OTA
Molecular Weight (g/mol) 284.69 244.63 403.81
LogP 2.32 ~1.5 (estimated) 3.2
Boiling Point (°C) 492.6 Not reported Decomposes before boiling
Toxicity Unknown Non-toxic Nephrotoxic
Primary Use Synthetic intermediate Biomarker for OTA exposure Mycotoxin (food contaminant)

Crystallographic and Conformational Analysis

  • Crystal Structure: While specific data are absent, the compound’s puckered dihydroisochromene ring likely adopts a non-planar conformation, as described by Cremer and Pople’s ring puckering coordinates .
  • Hydrogen-Bonding Networks : The hydroxyl (-OH) and ketone (-C=O) groups may form intermolecular hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate (CAS Number: 54870-23-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₃H₁₃ClO₅
Molecular Weight284.69 g/mol
Density1.364 g/cm³
Boiling Point492.6 °C at 760 mmHg
Flash Point251.7 °C

These properties suggest a compound that is relatively stable under normal conditions but may require careful handling due to its potential reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells.
  • Antiviral Effects : There is emerging evidence supporting its role in inhibiting viral replication.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of 8-hydroxyquinoline, which shares structural similarities with our compound, demonstrated that certain modifications enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups increases bioactivity, which is likely relevant for this compound as well.

Anticancer Activity

Research has highlighted the potential of compounds with similar structures to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of isoquinoline have been shown to target specific pathways involved in cancer cell survival . this compound may exhibit similar mechanisms due to its structural features.

Antiviral Activity

The antiviral properties of compounds containing the 8-hydroxy group have been documented, particularly their ability to inhibit viral replication through interference with viral enzymes or cellular entry mechanisms . This positions this compound as a candidate for further investigation in antiviral drug development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The hydroxy and carboxylate groups can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Membrane Interaction : The chloro group may enhance the compound's ability to interact with cellular membranes, facilitating cellular uptake and bioactivity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 5-chloro derivatives exhibited significant inhibition zones compared to standard antibiotics . This suggests that modifications to the core structure can enhance antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that compounds structurally related to Ethyl 5-chloro derivatives showed a dose-dependent decrease in cell viability . The mechanism was attributed to induction of apoptosis via mitochondrial pathways.

Case Study 3: Antiviral Activity

Research on similar compounds indicated promising antiviral activity against influenza viruses, with specific derivatives showing up to 85% inhibition of viral replication at low cytotoxicity levels . This highlights the potential for developing antiviral therapies based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate?

  • Structural Features : The compound contains a dihydroisochromene core with a 5-chloro substituent, an 8-hydroxy group, a 3-methyl group, and a 1-oxo moiety. The ethyl ester at position 7 contributes to its lipophilicity.
  • Spectroscopic Methods : X-ray crystallography (using SHELX programs for refinement ), NMR (¹H/¹³C), and IR spectroscopy are critical. For crystallographic analysis, slow evaporation of ethyl acetate solutions yields single crystals suitable for diffraction studies .

Q. How is this compound synthesized, and what are common purification strategies?

  • Synthesis : Typical routes involve condensation reactions of chlorinated precursors with ethyl carboxylate derivatives under acidic or basic conditions. For example, dissolving intermediates in ethyl acetate followed by slow solvent evaporation produces crystalline forms .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization from ethanol or acetone are standard methods to achieve >95% purity.

Q. What is the compound’s role in Ochratoxin A (OTA) biosynthesis?

  • The compound is a structural fragment of OTA, a mycotoxin produced by Aspergillus and Penicillium species. Specifically, it forms the pentaketide-derived dihydroisocoumarin moiety linked to L-phenylalanine in OTA’s chemical structure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?

  • Methodology : Use SHELXL for refinement of high-resolution X-ray data to resolve ambiguities in torsional angles or hydrogen-bonding networks . For example, anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms improve accuracy in intermolecular interaction analysis .
  • Case Study : Discrepancies in hydroxyl group positioning (e.g., 8-hydroxy orientation) can arise from solvent effects during crystallization. Graph-set analysis (as per Etter’s formalism) helps classify hydrogen-bonding patterns and validate crystal packing models .

Q. What experimental approaches are used to study its adsorption behavior in mycotoxin-binding studies?

  • Freundlich Isotherm : Measure adsorption capacity (e.g., OTA binding to plant fibers) by varying concentrations and fitting data to the Freundlich model (logarithmic plot of adsorbed vs. equilibrium concentration) .
  • Contradictions : Discrepancies in adsorption coefficients may arise from differences in pH, temperature, or competing ligands. Control experiments with isotopic labeling (e.g., ¹⁴C-OTA) can isolate specific binding interactions .

Q. How do electronic and steric effects influence its reactivity in derivatization reactions?

  • Electronic Effects : The electron-withdrawing chloro and carbonyl groups activate the aromatic ring for electrophilic substitution at specific positions (e.g., nitration or halogenation).
  • Steric Effects : The 3-methyl group hinders functionalization at adjacent sites, necessitating bulky catalysts (e.g., Pd-XPhos for Suzuki coupling) to achieve regioselectivity. Computational studies (DFT) can predict reactive sites and guide synthetic design .

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